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molecular formula C12H11NO4S B8363792 4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-benzoic acid methyl ester

4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-benzoic acid methyl ester

Cat. No. B8363792
M. Wt: 265.29 g/mol
InChI Key: INVKBDJOAIKXPX-UHFFFAOYSA-N
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Patent
US08088805B2

Procedure details

A solution of the methyl ester 350 (615 mg, 2.32 mmol) in MeOH (120 ml) was hydrogenated over 10% Pd/C (615 mg, Degussa type) for 2 hours at room temperature. Another portion of Pd/C (300 mg) was added and the hydrogenation proceeded for another 3 hrs (monitored by MS). The reaction mixture was filtered through a celite pad, evaporated and the residue was purified by flash chromatography, eluent EtOAc—CH2Cl2 (1:2), to produce the title compound (570 mg, 92% yield). LRMS: 265.3 (calcd.), 266.1 [MH]+ (found).
Quantity
615 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
615 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[C:11]2[S:15][C:14](=[O:16])[NH:13][C:12]2=[O:17])=[CH:6][CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH:11]2[S:15][C:14](=[O:16])[NH:13][C:12]2=[O:17])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
615 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=C1C(NC(S1)=O)=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
615 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography, eluent EtOAc—CH2Cl2 (1:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CC1C(NC(S1)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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